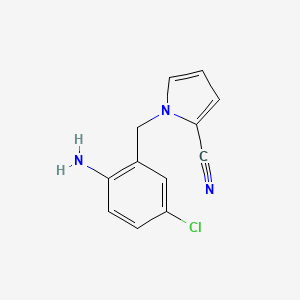

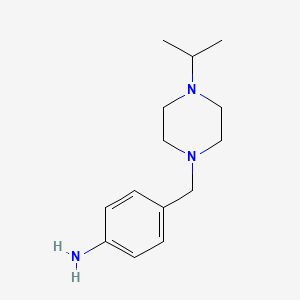

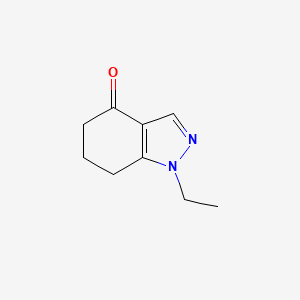

![molecular formula C10H13N3O B8491740 2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine CAS No. 172648-59-8](/img/structure/B8491740.png)

2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine

Übersicht

Beschreibung

“2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine” is a compound that belongs to the imidazopyridine class . Imidazopyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Specific synthesis routes of “2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine” are available with detailed experiments and outcomes.Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in various fields .Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

172648-59-8 |

|---|---|

Produktname |

2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine |

Molekularformel |

C10H13N3O |

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

(3,5,7-trimethylimidazo[4,5-b]pyridin-2-yl)methanol |

InChI |

InChI=1S/C10H13N3O/c1-6-4-7(2)11-10-9(6)12-8(5-14)13(10)3/h4,14H,5H2,1-3H3 |

InChI-Schlüssel |

FEKSSXUTXPUCJT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC2=C1N=C(N2C)CO)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.